

A Comparative Analysis of Computational and Experimental Data for Phenylpropene Derivatives

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Compound of Interest

Compound Name: 3-(2,6-Dimethoxyphenyl)-2-methyl-1-propene

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A notable lack of publicly available experimental and computational data for **3-(2,6-Dimethoxyphenyl)-2-methyl-1-propene** necessitates a comparative analysis of a structurally related analogue. This guide focuses on 3-(3-chloro-4,5-dimethoxy-phenyl)-1-(4,5-dimethoxy-2-methyl phenyl) prop-2-en-1-one, for which comprehensive experimental data and computational analysis are available. This analogue shares key structural motifs with the target compound, including a substituted phenylpropene backbone, offering valuable insights for researchers, scientists, and drug development professionals.

This comparison guide provides a detailed look at the experimental characterization and theoretical modeling of this analogue, highlighting the synergies and divergences between laboratory findings and computational predictions.

Experimental and Computational Data Comparison

To facilitate a clear comparison, the experimental spectroscopic data and computationally predicted values for 3-(3-chloro-4,5-dimethoxy-phenyl)-1-(4,5-dimethoxy-2-methyl phenyl) prop-2-en-1-one are summarized below.

Table 1: Comparison of Experimental and Computational Vibrational Frequencies (FTIR)

Functional Group	Experimental Wavenumber (cm ⁻¹)	Computational Wavenumber (cm ⁻¹)
C=O Stretch	1641	Not specified
C=C Stretch	Not specified	Not specified
C-Cl Stretch	694	Not specified

Table 2: Comparison of Experimental and Computational ¹H NMR Chemical Shifts (ppm)

Proton	Experimental Chemical Shift (ppm)	Computational Chemical Shift (ppm)
Chalcone H α	7.21 (d, J=15.6 Hz)	Not specified
Chalcone H β	7.62 (d, J=15.6 Hz)	Not specified

Table 3: Comparison of Experimental and Computational ¹³C NMR Chemical Shifts (ppm)

Carbon	Experimental Chemical Shift (ppm)	Computational Chemical Shift (ppm)
C=O	196.2	Not specified
Chalcone C α	126.9	Not specified
Chalcone C β	140.3	Not specified

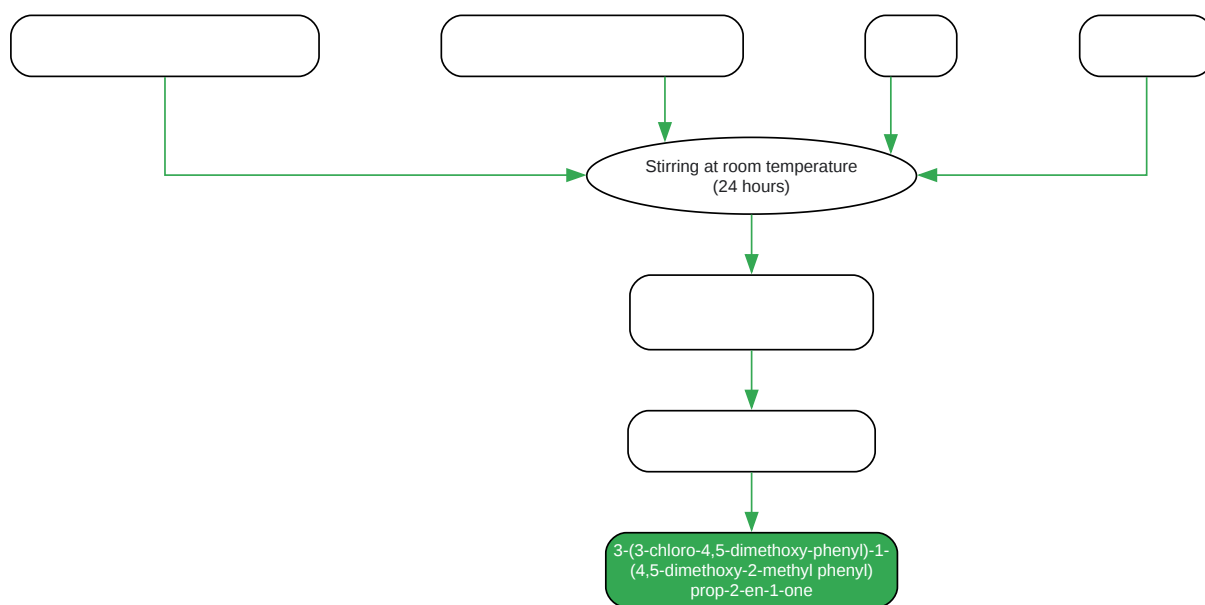
Note: The available literature provides specific experimental values but does not always detail the corresponding computational predictions for each specific peak, hence the "Not specified" entries.

Methodologies and Protocols

A detailed understanding of the methods used to obtain the experimental and computational data is crucial for a comprehensive comparison.

Experimental Synthesis and Characterization

The synthesis of 3-(3-chloro-4,5-dimethoxy-phenyl)-1-(4,5-dimethoxy-2-methyl phenyl) prop-2-en-1-one was achieved via a Claisen-Schmidt condensation reaction.



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Synthesis workflow for the analogue.

Characterization of the synthesized compound involved the following techniques^[1]:

- FTIR Spectroscopy: To identify the functional groups present in the molecule.
- ¹H and ¹³C NMR Spectroscopy: To determine the chemical structure and connectivity of atoms.
- Single Crystal X-ray Diffraction: To establish the precise three-dimensional arrangement of atoms in the crystal lattice.

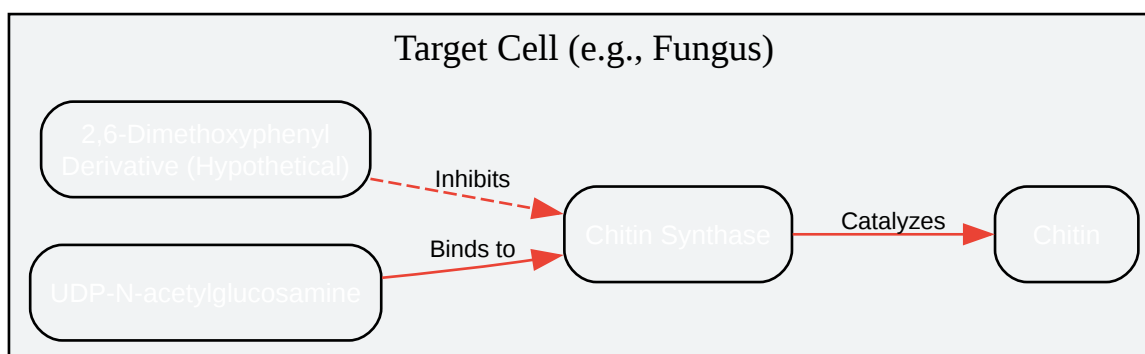
Computational Modeling

Theoretical calculations were performed using Density Functional Theory (DFT) with the B3LYP functional and the 6-311G basis set. These calculations were used to predict the molecular geometry, vibrational frequencies, and NMR chemical shifts of the compound[1]. The computational approach provides a theoretical framework to understand the electronic structure and properties of the molecule, which can then be compared with experimental findings.

Signaling Pathways and Biological Activity

While no specific biological activity has been reported for **3-(2,6-Dimethoxyphenyl)-2-methyl-1-propene**, related compounds containing the 2,6-dimethoxyphenyl moiety have been investigated for various biological activities. For instance, some derivatives have been explored for their potential as inhibitors of chitin synthesis[2]. Additionally, other dimethoxyphenyl derivatives have shown antioxidant and antibacterial properties[3].

The biological activity of such compounds often involves interaction with specific cellular signaling pathways. For example, compounds that inhibit chitin synthesis would interfere with the formation of the cell walls of fungi and the exoskeletons of insects.



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Hypothetical signaling pathway inhibition.

Conclusion

The direct comparison of experimental and computational data for **3-(2,6-Dimethoxyphenyl)-2-methyl-1-propene** is currently hindered by a lack of available information. However, the detailed analysis of a structurally similar analogue, 3-(3-chloro-4,5-dimethoxy-phenyl)-1-(4,5-dimethoxy-2-methyl phenyl) prop-2-en-1-one, provides a valuable framework for understanding the properties of this class of compounds. The presented data showcases the powerful combination of experimental synthesis and characterization with computational modeling to elucidate the structural and electronic properties of complex organic molecules. This approach is fundamental in the fields of chemical research and drug development, enabling the prediction and validation of molecular properties and potential biological activities. Further research is warranted to synthesize and characterize **3-(2,6-Dimethoxyphenyl)-2-methyl-1-propene** to allow for a direct comparative analysis.

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